3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Building block procurement Salt form selection Molar stoichiometry

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 2309446-04-4) is a heterocyclic building block comprising a fused pyrrolo[3,4-b]pyridine bicyclic core with a 3-methoxy substituent, supplied as the dihydrochloride salt. It bears the molecular formula C₈H₁₂Cl₂N₂O (MW 223.10 g/mol), with a topological polar surface area of 34.2 Ų.

Molecular Formula C8H12Cl2N2O
Molecular Weight 223.10 g/mol
Cat. No. B12840098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Molecular FormulaC8H12Cl2N2O
Molecular Weight223.10 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CNC2)N=C1.Cl.Cl
InChIInChI=1S/C8H10N2O.2ClH/c1-11-7-2-6-3-9-5-8(6)10-4-7;;/h2,4,9H,3,5H2,1H3;2*1H
InChIKeyPJJGMZDFZVQUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride: Pyrrolopyridine Core Building Block for Medicinal Chemistry Procurement


3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 2309446-04-4) is a heterocyclic building block comprising a fused pyrrolo[3,4-b]pyridine bicyclic core with a 3-methoxy substituent, supplied as the dihydrochloride salt [1]. It bears the molecular formula C₈H₁₂Cl₂N₂O (MW 223.10 g/mol), with a topological polar surface area of 34.2 Ų [1]. The compound is classified as a fine chemical intermediate with potential utility in pharmaceutical research; a dedicated six-step synthetic route from 5-methoxypyridine-2,3-dicarboxylic acid has been patented (CN111808102B), achieving a final-step yield of up to 96% [2]. It is available commercially at 97% purity in quantities ranging from grams to kilograms .

Why 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Substituting the target dihydrochloride salt with the free base (CAS 1256824-39-1, MW 150.18 g/mol) or the mono-hydrochloride (CAS 2507735-35-3, MW 186.64 g/mol) introduces stoichiometric error in molar calculations—the dihydrochloride's 223.10 g/mol molecular weight reflects two HCl equivalents per molecule, which directly alters reagent ratios in downstream synthetic steps [1]. Beyond salt form, the 3-methoxy substitution imparts a computed logP of 1.02 [2], which differs markedly from the unsubstituted core (logP ~0.45) and from the 3-fluoro analog (mono-hydrochloride, MW 174.60 g/mol, lacking the methoxy oxygen's hydrogen-bonding capacity) [3]. Positional isomerism further precludes interchange: the 2-methoxy isomer (CAS 1211523-20-4) places the methoxy group on the pyridine ring at a different position relative to the pyrrole nitrogen, altering both electronic distribution and steric accessibility for further derivatization . These cumulative differences in salt stoichiometry, lipophilicity, and regioelectronic character mean that generic replacement risks non-reproducible reactivity, failed coupling yields, and invalid structure–activity relationship (SAR) data.

Quantitative Comparator Evidence Guide: 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt Stoichiometry: Precise Molecular Weight Differentiation for Accurate Molar Calculations vs. Free Base and Mono-Hydrochloride

The dihydrochloride salt (CAS 2309446-04-4) carries exactly two equivalents of HCl per molecule. Its molecular weight of 223.10 g/mol [1] is 48% higher than the free base (1256824-39-1, 150.18 g/mol) and 20% higher than the mono-hydrochloride (2507735-35-3, 186.64 g/mol) . When a synthetic protocol specifies molar equivalents, using the free base instead of the dihydrochloride results in a 1.49× mass undercharge, while the mono-hydrochloride produces a 1.20× discrepancy. This directly translates to failed coupling stoichiometry or non-reproducible yields.

Building block procurement Salt form selection Molar stoichiometry Synthetic chemistry

LogP Differentiation: 3-Methoxy Substitution Increases Lipophilicity by ~2.3-Fold vs. the Unsubstituted Pyrrolopyridine Core

The computed logP of the 3-methoxy free base is 1.02 [1], compared to 0.45 for the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core . This represents a ΔlogP of +0.57, translating to an approximately 3.7-fold higher octanol/water partition coefficient. The methoxy group thus confers measurably enhanced membrane permeability potential, which is relevant when the building block is incorporated into lead compounds where passive diffusion is a design criterion.

Lipophilicity LogP Drug-likeness Medicinal chemistry design

Salt Form Aqueous Solubility Advantage: Dihydrochloride as a Solubility-Enhanced Procurement Form vs. Free Base

The dihydrochloride salt form is explicitly documented to enhance aqueous solubility relative to the free base. While compound-specific solubility measurements for this exact pyrrolopyridine are not published, the general solubility enhancement principle for dihydrochloride salts of nitrogen-containing heterocycles is well established—dihydrochloride formation typically increases aqueous solubility by factors of 10× to >1,000× versus the neutral free base, depending on the scaffold [1]. The presence of two ionizable HCl adducts on the pyrrolidine-type secondary amine and the pyridine nitrogen (total hydrogen bond donor count = 3 vs. 1 for the free base) [2] provides a structural basis for this enhancement.

Aqueous solubility Salt screening Formulation Handling

Patent-Backed Synthetic Route with Validated Step Yields: Reproducible Procurement-Grade Synthesis vs. Non-Optimized Literature Methods

Patent CN111808102B discloses a six-step synthesis of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride from 5-methoxypyridine-2,3-dicarboxylic acid, with reported step yields of 53% (S1), 70% (S2), quantitative (S3), 51% (S4), 43% (S5), and 96% (S6 final step) [1]. The final deprotection/hydrochloride formation step (S6) proceeds with a notably high 96% yield. In contrast, published routes for the 3-fluoro analog or unsubstituted core typically employ different starting materials (e.g., pyrrole derivatives) with no single patent documenting a comparable end-to-end yield profile . This validated route de-risks large-scale procurement by providing a reproducible synthetic pathway.

Synthetic route Process chemistry Yield optimization Scalability

Regioelectronic Differentiation of 3-Methoxy vs. 2-Methoxy Positional Isomer: Impact on Downstream Derivatization Selectivity

The 3-methoxy substitution places the electron-donating methoxy group at the para-position relative to the pyrrole ring nitrogen, whereas the 2-methoxy isomer (CAS 1211523-20-4) positions the methoxy group at the meta-position relative to the pyrrole nitrogen [1]. This regioelectronic difference alters the electron density distribution on the pyridine ring: the 3-methoxy isomer exhibits a computed topological polar surface area (TPSA) of 34.2 Ų [2], while the 2-methoxy isomer has a reported TPSA of 34.15 Ų (free base form) [3]. Although the TPSA values are similar, the distinct substitution pattern means that electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions will occur at different ring positions with different activation energies.

Positional isomerism Regioselectivity Electronic effects Medicinal chemistry

High-Confidence Procurement and Research Application Scenarios for 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride


Multi-Step Medicinal Chemistry Synthesis Requiring Exact Salt Stoichiometry

When a synthetic protocol requires precise molar equivalents of the pyrrolopyridine building block, the dihydrochloride form (MW 223.10 g/mol) must be specified over the free base (150.18 g/mol) or mono-hydrochloride (186.64 g/mol) to avoid mass calculation errors of 20–49% [1]. This is critical in amide coupling, reductive amination, or metal-catalyzed cross-coupling steps where the free amine of the pyrrolidine ring participates. The dihydrochloride's enhanced aqueous solubility (class-level inference) [2] further facilitates aqueous workup and purification.

Lead Compound Library Synthesis Where 3-Methoxy LogP Tuning Is Required

Medicinal chemists designing compound libraries with controlled lipophilicity should select the 3-methoxy building block (logP 1.02) over the unsubstituted core (logP 0.45) when an incremental ΔlogP of +0.57 is needed to improve membrane permeability [3]. The methoxy group provides this lipophilicity increase without adding a halogen (as in the 3-fluoro analog), preserving a lower molecular weight and avoiding potential metabolic liabilities associated with halogenated aromatics.

Scale-Up Procurement Supported by Validated Patent Route

For programs transitioning from milligram-scale exploration to multi-gram or kilogram procurement, the existence of patent CN111808102B with documented step yields (including 96% final step) [4] provides a quality assurance framework. Buyers can specify this patent as a reference synthetic route, ensuring the supplier follows a reproducible process rather than an undocumented in-house method. This is particularly relevant when the unsubstituted core or 3-halo analogs lack comparable patent-backed synthesis documentation.

SAR Studies Requiring Unambiguous 3-Position Substitution

In structure–activity relationship programs exploring substitution effects on the pyrrolopyridine scaffold, the 3-methoxy dihydrochloride must be explicitly specified to avoid confusion with the 2-methoxy positional isomer (CAS 1211523-20-4). Despite identical molecular formula, the two isomers present different hydrogen-bonding geometries and electronic activation for subsequent derivatization [5]. Procurement based solely on molecular formula or non-specific nomenclature risks isomer contamination that invalidates biological assay interpretation.

Quote Request

Request a Quote for 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.